coenzyme alpha-F420-3
Description
Properties
CAS No. |
106324-58-7 |
|---|---|
Molecular Formula |
C34H43N6O21P |
Molecular Weight |
902.713 |
IUPAC Name |
(2S)-2-[[(4S)-4-carboxy-4-[[(4S)-4-carboxy-4-[[(2S)-2-[hydroxy-[(2R,3S,4S)-2,3,4-trihydroxy-5-(2,4,8-trioxo-1H-pyrimido[4,5-b]quinolin-10-yl)pentoxy]phosphoryl]oxypropanoyl]amino]butanoyl]amino]butanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C34H43N6O21P/c1-14(29(49)37-20(33(55)56)5-8-25(45)35-18(31(51)52)4-7-24(44)36-19(32(53)54)6-9-26(46)47)61-62(58,59)60-13-23(43)27(48)22(42)12-40-21-11-16(41)3-2-15(21)10-17-28(40)38-34(57)39-30(17)50/h2-3,10-11,14,18-20,22-23,27,42-43,48H,4-9,12-13H2,1H3,(H,35,45)(H,36,44)(H,37,49)(H,46,47)(H,51,52)(H,53,54)(H,55,56)(H,58,59)(H2,38,39,50,57)/t14-,18-,19-,20-,22-,23+,27-/m0/s1 |
InChI Key |
LALSYVIZWOHSSQ-LROHGRLLSA-N |
SMILES |
CC(C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)OP(=O)(O)OCC(C(C(CN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O)O)O)O |
Synonyms |
gamma-monoglutamyl-coenzyme F420 |
Origin of Product |
United States |
Scientific Research Applications
Industrial Applications
1. Biocatalysis
Coenzyme alpha-F420-3 is increasingly being utilized in industrial biocatalysis due to its ability to catalyze complex reactions that are otherwise difficult to achieve using conventional methods. Key applications include:
- Synthesis of Pharmaceuticals : F420-dependent enzymes have been employed in the biosynthesis of important pharmaceuticals such as tetracycline antibiotics. These enzymes facilitate the formation of critical intermediates through redox reactions that are highly specific and efficient .
- Biodegradation of Environmental Contaminants : The cofactor plays a crucial role in the biodegradation of hazardous compounds like aflatoxins and picrates. F420-dependent oxidoreductases can transform these contaminants into less harmful substances, highlighting their potential for environmental remediation .
2. Heterologous Production
Recent advancements have enabled the heterologous production of this compound in non-native organisms such as Escherichia coli. This development allows for large-scale production and opens avenues for its application in various biotechnological processes .
Medical Applications
1. Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents . Its mechanism involves targeting bacterial metabolic pathways that are essential for survival.
2. Activation of Prodrugs
In medical research, this compound is being explored for its role in activating prodrugs used in treating tuberculosis. Specifically, it has been shown to activate compounds like pretomanid and delamanid within Mycobacterium tuberculosis, enhancing their therapeutic efficacy .
Environmental Applications
1. Methanogenesis
This compound is integral to the process of methanogenesis, where it facilitates the conversion of organic substrates into methane by methanogenic archaea. This process not only contributes to global carbon cycling but also offers insights into sustainable energy production through biogas generation .
2. Soil Microbial Ecology
The presence of genes encoding F420 biosynthesis enzymes across diverse microbial communities suggests its widespread ecological significance. These findings indicate that this compound may play a role in soil health and nutrient cycling, impacting agricultural productivity .
Data Summary
Case Studies
Case Study 1: Tetracycline Biosynthesis
Research demonstrated that F420-dependent enzymes from Streptomyces species effectively catalyze steps in tetracycline biosynthesis, showcasing the potential for using these enzymes in pharmaceutical manufacturing.
Case Study 2: Biodegradation of Aflatoxins
A study highlighted the use of F420-dependent oxidoreductases in degrading aflatoxins under anaerobic conditions, suggesting a viable method for detoxifying contaminated environments.
Preparation Methods
Heterologous Production of the F0 Precursor
The biosynthesis of alpha-F420-3 begins with the precursor F0 (7,8-didemethyl-8-hydroxy-5-deazariboflavin), which is synthesized in engineered Escherichia coli strains under oxygen-limited conditions. Key steps include:
-
Strain Engineering : Heterologous expression of the fbiC gene from Mycobacterium smegmatis in E. coli enables F0 production by diverting riboflavin biosynthesis intermediates.
-
Fermentation Optimization :
-
Bioreactor Conditions: A 30-L stirred-tank bioreactor with a volumetric power input of 3.16 W m⁻³, pH maintained at 7.0 ± 0.05, and dissolved oxygen tension (DOT) limited to 20% to suppress riboflavin synthesis.
-
Carbon Source: Glycerol (30 g L⁻¹) is used as the primary substrate, with a second batch fed after 24 hours to sustain cell growth and F0 production.
-
Induction: F0 synthesis is induced with 0.1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at the mid-exponential phase, yielding a final titer of 5.05 mg L⁻¹.
-
Table 1: Fermentation Parameters for F0 Production
| Parameter | Value |
|---|---|
| Bioreactor Volume | 30 L |
| Agitation Speed | 316 rpm (Rushton impeller) |
| pH Control | 7.0 ± 0.05 |
| Glycerol Concentration | 30 g L⁻¹ (initial) + 600 g fed |
| F0 Titer | 5.05 mg L⁻¹ |
Enzymatic Conversion to F420-0
F0 is converted to F420-0 via the transfer of a 2-phospho-L-lactyl group from lactyl-2-diphospho-5′-guanosine (LPPG) by the bifunctional enzyme CofD (FbiA). Critical reaction conditions include:
-
Substrate Ratios : 0.1 mM GTP, 11 mM lactyl phosphate, and 0.08 mM F0.
-
Cofactors : Mn²⁺ (1 mM) stabilizes the enzyme-substrate complex.
-
Kinetic Regulation : Pyruvate kinase and phosphoenolpyruvate are added to regenerate GTP and overcome product inhibition.
Enzymatic Synthesis of Alpha-F420-3
Poly-γ-Glutamylation by CofE (FbiB)
The final step involves the addition of L-glutamate residues to F420-0 by the γ-glutamyl ligase CofE. This ATP-dependent reaction proceeds as follows:
-
Substrate Binding : F420-0 and L-glutamate bind to the enzyme’s active site, which is stabilized by a conserved GDP molecule.
-
Amide Bond Formation : The γ-carboxyl group of glutamate forms an amide bond with the α-amino group of F420-0, iteratively extending the polyglutamate chain.
-
Reaction Conditions :
Downstream Processing and Purification
Three-Step Chromatography Protocol
Purification of alpha-F420-3 from fermentation broth involves:
-
First MPLC Step :
-
Second MPLC Step :
-
Preparative HPLC :
Table 2: Purification Yield and Purity
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Initial Broth | 100 | <1 |
| Post-First MPLC | 78 | 45 |
| Post-Second MPLC | 65 | 75 |
| Post-HPLC | 52 | 98 |
Analytical Validation and Quality Control
Fluorescence Spectroscopy
Alpha-F420-3 exhibits fluorescence emission at 470 nm (excitation: 420 nm), enabling real-time monitoring during fermentation and purification.
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR spectra confirm the absence of riboflavin and validate the poly-γ-glutamate structure. Key shifts include:
Challenges and Optimization Strategies
Overcoming Low Titers
Q & A
Basic Research Questions
Q. What is the structural configuration of coenzyme alpha-F420-3, and how does it influence its redox functions in methanogenic archaea?
- Methodological Answer : The redox activity of alpha-F420-3 is determined by its 7,8-didemethyl-8-hydroxy-5-deazariboflavin (Fo) core and lactyl phosphate side chain. Structural studies using X-ray crystallography (e.g., of the CofD enzyme in Methanosarcina mazei) reveal that the lactyl phosphate transferase activity of CofD is critical for forming the final F420-0 structure, which is further modified to alpha-F420-3 . Spectrophotometric analysis (absorbance at 420 nm) can track redox states, as reduced F420-3 exhibits distinct spectral shifts .
Q. What methodologies are recommended for quantifying this compound in microbial cultures?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection (at 420 nm) is widely used. For complex matrices, liquid chromatography-mass spectrometry (LC-MS) improves specificity. Cell lysates must be treated with protease inhibitors to prevent enzymatic degradation during extraction. Bradford assays ( ) are unsuitable due to protein interference; instead, enzymatic assays measuring F420-dependent hydrogenase activity are preferred .
Q. How does the biosynthesis pathway of this compound differ between methanogenic archaea and Actinobacteria?
- Methodological Answer : In methanogens, the CofD enzyme transfers lactyl phosphate from lactyl(2)diphospho-guanosine to Fo, forming F420-0. Actinobacteria utilize homologous enzymes but may lack polyglutamate tail modifications. Comparative genomics and heterologous expression studies in E. coli can identify species-specific biosynthetic genes. Knockout mutants of cofD in Mycobacterium smegmatis show abolished F420-3 production, confirming pathway divergence .
Advanced Research Questions
Q. What experimental approaches can resolve discrepancies in this compound’s role in DNA repair across bacterial species?
- Methodological Answer : Conflicting data may arise from species-specific repair mechanisms. Use F420-deficient mutants (e.g., ΔfbiC in Mycobacteria) to assess survival under UV/oxidative stress. Complement with in vitro reconstitution assays using purified F420-3 and photolyase homologs. Metabolomic profiling (via LC-MS) can correlate F420-3 levels with repair efficiency .
Q. How can structural insights into CofD inform the design of inhibitors targeting this compound biosynthesis?
- Methodological Answer : Crystal structures of CofD (e.g., PDB ID 3Q9F) reveal a Rossmann-fold active site with conserved residues for Fo and GDP binding. Structure-based drug design can target the lactyl phosphate-binding pocket. In silico docking studies using analogs of lactyl phosphate (e.g., phosphonate derivatives) may identify competitive inhibitors. Validate via enzymatic inhibition assays measuring F420-0 production .
Q. What are the challenges in standardizing assays for this compound-dependent enzymes under varying pH conditions?
- Methodological Answer : F420-dependent reductases (e.g., Fqr or Fno) exhibit pH-dependent activity due to protonation of the deazaflavin core. Use buffered systems (e.g., Tris-HCl or phosphate buffers, pH 6.5–8.5) to stabilize enzyme activity. Kinetic assays (e.g., stopped-flow spectroscopy) can quantify pH effects on hydride transfer rates. Control for cofactor stability by pre-incubating F420-3 in anaerobic conditions .
Data Contradiction Analysis
- Example : Studies report conflicting roles of F420-3 in antibiotic activation (e.g., pretomanid vs. delamanid).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
